molecular formula C6H6BF2NO2 B1520577 (2-Amino-4,5-difluorophenyl)boronic acid CAS No. 1072952-14-7

(2-Amino-4,5-difluorophenyl)boronic acid

Cat. No.: B1520577
CAS No.: 1072952-14-7
M. Wt: 172.93 g/mol
InChI Key: YDTCINIFZJCMSN-UHFFFAOYSA-N
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Description

(2-Amino-4,5-difluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of an amino group and two fluorine atoms on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2,4-difluoroaniline with a boronic acid derivative under suitable conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-boronic acids.

  • Reduction: Reduction reactions can be employed to reduce the boronic acid group to borane derivatives.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Oxo-boronic acids

  • Reduction: Borane derivatives

  • Substitution: Amino-substituted boronic acids and their derivatives

Mechanism of Action

Target of Action

(2-Amino-4,5-difluorophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Following this, in the transmetalation step, the this compound transfers its organic group from boron to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable and readily prepared .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biaryl compounds, which have applications in various fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . Furthermore, the reaction should be carried out in a suitable solvent to ensure the solubility of the reagents . It’s also important to note that safety precautions should be taken when handling this compound, as it can be harmful if inhaled, or if it comes into contact with skin .

Biochemical Analysis

Biochemical Properties

(2-Amino-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boron-oxygen bonds, which are crucial for the stability and reactivity of the compound in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with their active sites. These interactions often result in changes in enzyme conformation, leading to altered catalytic activity. Furthermore, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. The interactions between this compound and metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. The localization of this compound is critical for its function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .

Scientific Research Applications

(2-Amino-4,5-difluorophenyl)boronic acid finds applications in:

  • Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

  • Industry: It is utilized in the synthesis of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • Phenylboronic Acid: Lacks the amino and fluorine substituents.

  • 2-Aminophenylboronic Acid: Lacks the fluorine substituents.

  • 4,5-Difluorophenylboronic Acid: Lacks the amino group.

Uniqueness: (2-Amino-4,5-difluorophenyl)boronic acid is unique due to the presence of both amino and fluorine substituents on the phenyl ring, which significantly influences its reactivity and applications compared to its analogs.

Properties

IUPAC Name

(2-amino-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTCINIFZJCMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1N)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660501
Record name (2-Amino-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-14-7
Record name B-(2-Amino-4,5-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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